Tris(m-methylphenyl) phosphite
Description
Tris(m-methylphenyl) phosphite (C21H21O3P) is an organophosphorus compound characterized by three meta-methylphenyl groups attached to a phosphorus center. It is widely used as a stabilizer, antioxidant, and ligand in catalysis due to its ability to scavenge free radicals and coordinate with transition metals. Its structure provides a balance of steric bulk and electron-donating capacity, making it versatile in industrial applications.
Properties
CAS No. |
620-38-2 |
|---|---|
Molecular Formula |
C21H21O6P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
tris[(3-hydroxyphenyl)methyl] phosphite |
InChI |
InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |
InChI Key |
BZOQMVCFICSPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .
Chemical Reactions Analysis
Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Coordination: Metal-phosphite complexes[][3].
Scientific Research Applications
Mechanism of Action
The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .
Comparison with Similar Compounds
Structural and Functional Differences
Phosphite derivatives vary significantly based on substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis with key analogues:
Stability and Environmental Impact
- Hydrolytic Stability : TDBP > this compound > TNPP. Bulky tert-butyl groups in TDBP resist hydrolysis, while TNPP degrades rapidly.
- Toxicity: TNPP releases nonylphenol, classified as a substance of very high concern (SVHC). This compound, with smaller methyl groups, poses fewer bioaccumulation risks.
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